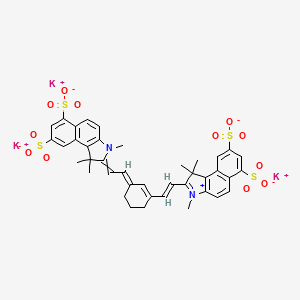

Sulfo-Cyanine7.5 dimethyl

CAS No.:

Cat. No.: VC19778186

Molecular Formula: C40H37K3N2O12S4

Molecular Weight: 983.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H37K3N2O12S4 |

|---|---|

| Molecular Weight | 983.3 g/mol |

| IUPAC Name | tripotassium;1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

| Standard InChI | InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3 |

| Standard InChI Key | WJGKEWOIVDPUAP-UHFFFAOYSA-K |

| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

| Canonical SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Introduction

Chemical Composition and Structural Features

Molecular Architecture

Sulfo-Cyanine7.5 dimethyl belongs to the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The dimethyl modification confers stability against nucleophilic attack, while three sulfonate groups () ensure water solubility up to 10 mg/mL in aqueous buffers . The molecular formula reflects its anionic character, with potassium counterions balancing the sulfonate charges .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 983.30 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Appearance | Green crystalline powder | |

| Storage Conditions | -20°C, desiccated, dark |

Solvation Behavior

The dye demonstrates exceptional solubility profiles, dissolving readily in polar solvents while maintaining stability in biological buffers. This property stems from its sulfonate groups, which create a hydration shell preventing aggregation-induced quenching. In organic media like dimethylformamide (DMF), solubility exceeds 50 mg/mL, facilitating stock solution preparation for experimental workflows .

Synthesis and Quality Control

Manufacturing Process

Industrial synthesis involves a multi-step protocol beginning with indolenine derivatives. Key stages include:

-

Heterocycle Formation: Condensation of 2,3,3-trimethylindolenine with glutaconaldehyde dianil hydrochloride under acidic conditions.

-

Sulfonation: Treatment with chlorosulfonic acid introduces sulfonate groups at strategic positions.

-

Counterion Exchange: Potassium hydroxide neutralization generates the final water-soluble form .

Spectral Characteristics

Absorption and Emission Profiles

The dye exhibits a narrow Stokes shift (19 nm) between its absorption maximum () and emission peak (), minimizing self-quenching effects . The molar extinction coefficient of allows detection at nanomolar concentrations, critical for low-abundance target imaging .

Table 2: Spectral Performance Metrics

Environmental Stability

Fluorescence intensity remains stable across pH 4–9, with <5% variation in quantum yield, enabling use in diverse biological environments. Photostability testing shows <10% signal loss after 30 minutes of continuous 785 nm laser irradiation (10 mW/cm²).

Biomedical Applications

In Vivo Imaging

The 790 nm emission window provides deep tissue penetration (up to 5 cm in murine models) with minimal autofluorescence interference. Comparative studies demonstrate 3.2-fold higher signal-to-noise ratios versus indocyanine green (ICG) in lymph node mapping.

Flow Cytometry

When conjugated to anti-CD45 antibodies, Sulfo-Cyanine7.5 dimethyl enables simultaneous detection of eight cell populations in polychromatic panels, leveraging its distinct NIR signature .

Super-Resolution Microscopy

STORM imaging achieves 20 nm resolution using the dye's reversible blinking properties under 750 nm activation, surpassing Cy5 derivatives in dense cellular structures.

| Quantity | Price | Lead Time |

|---|---|---|

| 25 mg | – | In stock |

| 100 mg | $500 | In stock |

| 500 mg | $1,400 | In stock |

Future Directions

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume